5-(Sulfanylmethyl)imidazolidine-2,4-dione
Overview
Description
5-(Sulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₄H₆N₂O₂S and a molecular weight of 146.17 g/mol . . This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Biochemical Pathways
It is known that imidazolinone derivatives have a wide range of significant pharmacological or biological activities
Result of Action
It is known that imidazolinone derivatives can exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with a sulfanylmethylating agent under controlled conditions . The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield . The continuous flow process involves the use of a multi-jet oscillating disk reactor, which provides a high throughput and short residence time.
Chemical Reactions Analysis
Types of Reactions
5-(Sulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-(Sulfanylmethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the sulfanylmethyl group.
Thiazolidine-2,4-dione: A structurally similar compound with a sulfur atom in the ring.
5-(Methylthio)imidazolidine-2,4-dione: A closely related compound with a methylthio group instead of a sulfanylmethyl group.
Uniqueness
5-(Sulfanylmethyl)imidazolidine-2,4-dione is unique due to its specific sulfanylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(sulfanylmethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNOKBPJBCNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298192 | |
Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17125-13-2, 17125-37-0 | |
Record name | NSC121352 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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